4-Bromo-5,6-dimethyl-1H-indazole
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Overview
Description
4-Bromo-5,6-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of bromine and two methyl groups at the 4, 5, and 6 positions, respectively. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
4-Bromo-5,6-dimethyl-1H-indazole is a pharmaceutical intermediate . It is used in the preparation of dual inhibitors for the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation, and their dysregulation is often associated with cancer .
Mode of Action
It’s known that inhibitors of the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways generally work by binding to specific proteins in these pathways, thereby blocking the signal transduction and ultimately inhibiting cell proliferation .
Biochemical Pathways
As a dual inhibitor, this compound affects two major biochemical pathways: the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell, leading to cell growth and survival. By inhibiting these pathways, the compound can prevent the growth and proliferation of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and proliferation, particularly in cancer cells . By blocking the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, this compound can prevent the uncontrolled cell growth that characterizes cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dimethyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate to form the indazole core. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as lithium diisopropylamide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, methylation, and cyclization steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,6-dimethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indazoles, which can have different functional groups replacing the bromine atom or additional rings fused to the indazole core .
Scientific Research Applications
4-Bromo-5,6-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
- 4-Bromo-1H-indazole
- 5,6-Dimethyl-1H-indazole
- 4-Chloro-5,6-dimethyl-1H-indazole
Comparison: 4-Bromo-5,6-dimethyl-1H-indazole is unique due to the presence of both bromine and two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-5,6-dimethyl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-8-7(4-11-12-8)9(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZOCXMYGXRZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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